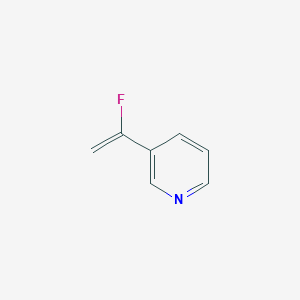![molecular formula C19H26N2O3 B1468349 1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid CAS No. 1252656-29-3](/img/structure/B1468349.png)
1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common building block in the synthesis of pharmaceuticals and other organic compounds . The tert-butyl group (t-Bu) is a bulky substituent often used in organic synthesis, and the carbonyl group (C=O) is a key functional group in many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a cyclopropane ring, and a carboxylic acid group. The tert-butyl group attached to the piperazine ring would add steric bulk .Chemical Reactions Analysis
Piperazine derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring. The carboxylic acid group could also undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(2-tert-butylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)14-6-4-5-7-15(14)20-10-12-21(13-11-20)16(22)19(8-9-19)17(23)24/h4-7H,8-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFJEHFXGGYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


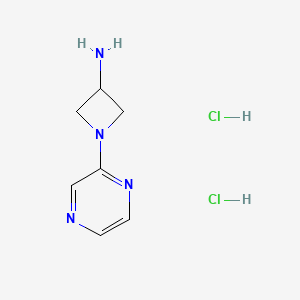

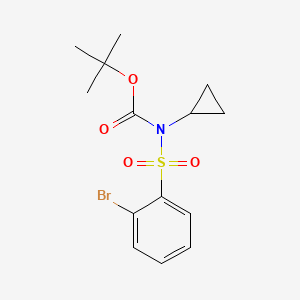
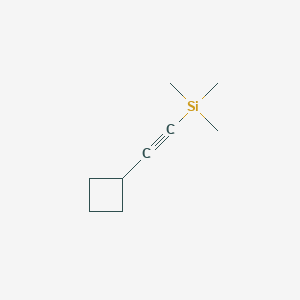
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)
![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)
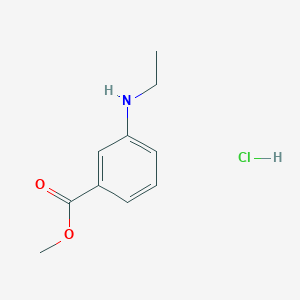

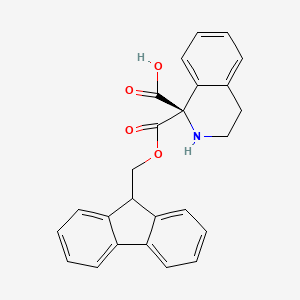

![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)
